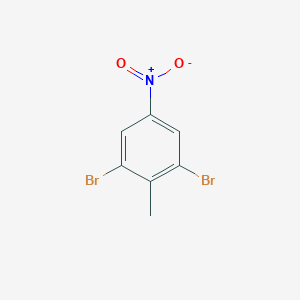

2,6-二溴-4-硝基甲苯

描述

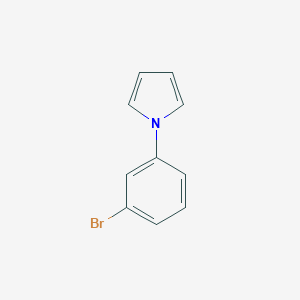

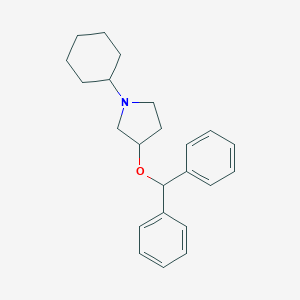

2,6-Dibromo-4-nitrotoluene is an organic compound of significant interest in various chemical research areas. Its unique structure, comprising bromo and nitro substituents on a toluene backbone, makes it a valuable subject for studying molecular interactions, synthesis pathways, and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related nitroaromatic compounds often involves lithiation processes, followed by reactions with appropriate nitroso compounds and further treatments. For example, certain nitroxides were prepared through lithiation of corresponding dibromo compounds, followed by reactions with nitroso compounds, illustrating a method that could potentially be adapted for 2,6-Dibromo-4-nitrotoluene (Kanno et al., 1993).

Molecular Structure Analysis

The molecular structure of nitrotoluenes can be significantly influenced by the position of the nitro group, affecting the molecule's stability and reactivity. For instance, geometries and energies of various nitrotoluenes were calculated, highlighting the structural differences induced by nitro group positioning (Chen & Wu, 1995).

Chemical Reactions and Properties

Chemical reactions involving nitrotoluenes can lead to a range of products, depending on the reactants and conditions. For example, the interaction of nitrotoluenes with alkanethiols under specific conditions resulted in selective nitro group replacement, showcasing the chemical versatility of these compounds (Serushkina, Dutov, & Shevelev, 2001).

Physical Properties Analysis

The crystalline structure and phase behavior of nitrotoluenes can offer insights into the physical properties of 2,6-Dibromo-4-nitrotoluene. Studies on polymorphism in trinitrotoluene reveal how molecular arrangements affect the material's physical characteristics (Vrcelj et al., 2003).

Chemical Properties Analysis

The chemical properties of 2,6-Dibromo-4-nitrotoluene, such as reactivity and stability, can be inferred from studies on similar compounds. For instance, the enzymatic reduction of trinitrotoluene and other nitroarenes has been examined, illustrating the influence of molecular structure on reduction pathways and kinetics (McCormick, Feeherry, & Levinson, 1976).

科学研究应用

有机合成

2,6-二溴-4-硝基甲苯: 是有机合成中一种有价值的中间体。 它可用于制备各种溴化和硝化芳香族化合物,这些化合物在染料、颜料和医药的合成中至关重要 . 该化合物的反应性允许进一步官能化,使其成为合成化学中一种用途广泛的构建模块。

医药研究

在医药研究中,2,6-二溴-4-硝基甲苯作为合成具有潜在药理活性的化合物的先驱体。 它在开发新型药物候选物方面特别有用,包括具有抗炎和抗菌活性的药物 . 它在合成活性药物成分 (API) 中发挥着重要作用,为医疗保健治疗的进步做出了贡献。

材料科学

2,6-二溴-4-硝基甲苯在材料科学中的应用包括开发新型聚合物材料和特种化学品。 将其掺入聚合物可以增强其性能,例如热稳定性和阻燃性 . 这使其成为一种重要的化合物,用于创建具有特定性能特征的先进材料。

分析化学

在分析化学中,2,6-二溴-4-硝基甲苯可用于各种光谱和色谱方法中的标准或参考化合物 . 它结构清晰且性能优良,适用于方法开发和校准,确保分析结果准确可靠。

环境科学

2,6-二溴-4-硝基甲苯: 也因其对环境的影响而受到研究,尤其是在土壤和水污染方面。 对其生物降解途径的研究有助于了解此类化合物在环境中的行为,并为修复策略的制定提供信息 .

生物化学

在生物化学中,2,6-二溴-4-硝基甲苯可用于研究酶催化反应和涉及类似溴化和硝化化合物的代谢途径 . 它可以作为酶促分析中的底物或抑制剂,帮助探索生物化学过程。

工业应用

在工业上,2,6-二溴-4-硝基甲苯用于生产偶氮染料和颜料。 其溴和硝基是关键的官能团,有助于这些染料的颜色特性,这些染料用于纺织品、油墨和涂料 .

安全与操作

虽然不是直接的应用,但了解2,6-二溴-4-硝基甲苯的安全处理和储存方法在研究和工业环境中至关重要。 适当的安全规程可确保将与使用相关的风险(例如皮肤和眼睛刺激)降至最低 .

属性

IUPAC Name |

1,3-dibromo-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDQAFSQPJJIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426763 | |

| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110127-07-6 | |

| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)

![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)